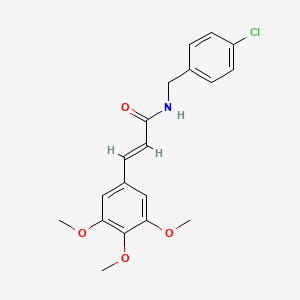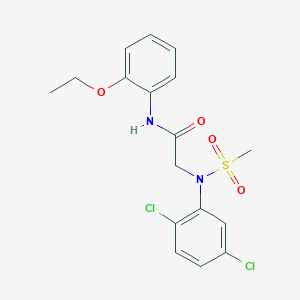
(E)-N-(4-CHLOROBENZYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Vue d'ensemble
Description
(E)-N-(4-CHLOROBENZYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is 361.1080858 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antinarcotic Agent Development
A study by (Jung et al., 2009) focused on the design and synthesis of 3,4,5-trimethoxyphenyl acrylamides, including compounds similar to N-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, as potential antinarcotic agents. They discovered that some of these compounds exhibited strong inhibitory effects on morphine withdrawal syndrome in mice, attributed to their high binding affinities with serotonergic 5-HT1A receptors.
Industrial Applications
The use of acrylamide and its derivatives, including N-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, extends to various industrial applications. (Friedman, 2003) and (Smith & Oehme, 1991) noted that polyacrylamide, synthesized from acrylamide, is used in soil conditioning, wastewater treatment, and as a solid support in laboratories for protein separation.
Corrosion Inhibition
(Abu-Rayyan et al., 2022) conducted research on the use of acrylamide derivatives as corrosion inhibitors. They synthesized acrylamide derivatives and tested their effectiveness in protecting copper in nitric acid solutions, finding significant corrosion inhibition, suggesting potential applications in material protection and industrial processes.
Antitumor Activity
Research by (da Nóbrega et al., 2018) explored the synthesis of analogues based on 3,4,5-trimethoxycinnamic acid, closely related to N-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, for antitumor applications. They found that these compounds exhibited cytotoxic activity against glioblastoma cells, indicating potential use in cancer therapy.
Bioengineering Applications
(Cooperstein & Canavan, 2010) discussed the use of poly(N-isopropyl acrylamide) in bioengineering, particularly for the nondestructive release of biological cells and proteins. This suggests that derivatives of acrylamide, including N-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, couldhave potential applications in cell sheet engineering, tissue transplantation, and the study of tumor-like spheroids.
Polymer Science
In polymer science, acrylamide and its derivatives play a crucial role. For instance, (Huang et al., 2019) studied the homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a compound structurally related to N-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. They focused on its use for enhanced oil recovery, showcasing the broad industrial applications of acrylamide derivatives in various sectors.
Drug Delivery Systems
Poly(N-isopropyl acrylamide), derived from acrylamide, has been extensively researched for drug delivery systems. (Convertine et al., 2004) reported on the controlled polymerization of N-isopropylacrylamide, indicating the potential of acrylamide derivatives in creating responsive drug delivery systems.
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-23-16-10-14(11-17(24-2)19(16)25-3)6-9-18(22)21-12-13-4-7-15(20)8-5-13/h4-11H,12H2,1-3H3,(H,21,22)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIDXJJDJPIISS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3543672.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cycloheptylbenzamide](/img/structure/B3543674.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B3543679.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B3543684.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3543692.png)
![ethyl 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3543699.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3543714.png)




![ETHYL 3-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B3543743.png)
![methyl 4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B3543755.png)
![N-(3-acetylphenyl)-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3543758.png)
